molecular formula C17H25N3O4S B4620067 Ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B4620067
M. Wt: 367.5 g/mol
InChI Key: WOVBBKHCTJSTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-4-24-17(23)13-11(3)14(15(18)22)25-16(13)19-12(21)9-20-8-6-5-7-10(20)2/h10H,4-9H2,1-3H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVBBKHCTJSTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCCCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with an appropriate acylating agent, followed by the introduction of the piperidine moiety through nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the thiophene ring.

Scientific Research Applications

Ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential pharmacological properties are being explored for developing new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
  • Methyl 2-aminothiophene-3-carboxylate
  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications, making it a valuable compound in various research and industrial contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.